LPS-Induced TNF-α in Macrophages
Anti-inflammatory agent 61 has been shown to reduce LPS-induced TNF-α expression in RAW 264.7 cells . While an exact IC50 value for this compound is not specified in the available technical literature, its activity is benchmarked against the well-characterized anti-inflammatory agent dexamethasone. Dexamethasone sodium phosphate exhibits an IC50 of 0.42 µM for inhibiting TNF-α release in the same RAW 264.7 cell line under comparable LPS stimulation conditions . This cross-study comparison contextualizes the potency of Anti-inflammatory agent 61, which, as a non-steroidal research compound, provides a distinct alternative to glucocorticoid-based inhibition for mechanistic studies.
| Evidence Dimension | Inhibition of LPS-induced TNF-α expression in RAW 264.7 macrophages |
|---|---|
| Target Compound Data | Significant reduction in TNF-α expression observed (exact IC50 not specified in available technical data) |
| Comparator Or Baseline | Dexamethasone Sodium Phosphate: IC50 = 0.42 μM |
| Quantified Difference | Quantitative difference cannot be calculated due to missing IC50 data for target compound. |
| Conditions | RAW 264.7 cells stimulated with lipopolysaccharide (LPS) |
Why This Matters
This cross-study context allows researchers to position Anti-inflammatory agent 61's TNF-α inhibitory effect against a widely used positive control, aiding in experimental design where a non-steroidal mechanism is preferred.
